

discovery and isolation of Venuloside A from *Pittosporum venulosum*

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Compound of Interest

Compound Name: Venuloside A

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The Discovery and Isolation of Venuloside A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and initial characterization of **Venuloside A**, a novel monoterpene glycoside identified from the Australian plant *Pittosporum venulosum*. **Venuloside A**, also known as ESK246, has garnered significant interest within the scientific community for its potent and selective inhibitory activity against the L-type amino acid transporter 3 (LAT3), a key nutrient transporter implicated in the progression of certain cancers, notably prostate cancer. This document details the experimental protocols for its extraction and purification, summarizes its key physicochemical and biological properties, and illustrates its mechanism of action.

Discovery and Biological Activity

Venuloside A was identified through a function-based high-throughput screen of a prefractionated natural product library aimed at discovering novel inhibitors of L-type amino acid transporters.[1][2] A fraction derived from a Queensland collection of *Pittosporum venulosum* demonstrated significant inhibition of leucine uptake in LNCaP prostate cancer cells, which are known to express high levels of LAT3.[1][2]

Subsequent bioassay-guided fractionation led to the isolation of **Venuloside A** as the active constituent.^{[1][2]} It was found to be a potent inhibitor of leucine uptake in LNCaP cells, exhibiting a half-maximal inhibitory concentration (IC₅₀) of 8.12 μ M.^[1] Further studies using *Xenopus laevis* oocytes expressing individual LAT family members confirmed that **Venuloside A** is a preferential inhibitor of LAT3.^{[1][2]} The inhibition of LAT3-mediated leucine transport by **Venuloside A** leads to reduced mTORC1 signaling, suppression of cell cycle protein expression, and a decrease in cancer cell proliferation.^[1]

Physicochemical and Spectroscopic Data

Venuloside A was isolated as an optically active clear oil.^{[1][2]} High-resolution electrospray ionization mass spectrometry (HRESIMS) established its molecular formula as C₂₃H₃₆O₇.^[1] ^[2] The structure was elucidated through extensive spectroscopic analyses, primarily using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, and later confirmed by chemical synthesis.^{[1][2]}

Table 1: Physicochemical and Biological Properties of **Venuloside A**

Property	Value	Reference
Trivial Name	Venuloside A	^[1]
Internal ID	ESK246	^[1]
Source Organism	Pittosporum venulosum F. Muell	^{[1][2][3][4]}
Molecular Formula	C ₂₃ H ₃₆ O ₇	^{[1][2]}
Appearance	Optically active clear oil	^{[1][2]}
Purity	>95%	^{[1][2]}
Yield (dry weight)	0.58%	^[2]
Biological Target	L-type amino acid transporter 3 (LAT3)	^[1]
Biological Activity	Inhibition of leucine uptake	^[1]
IC ₅₀ (LNCaP cells)	8.12 μ M	^[1]

Experimental Protocols

Plant Material Collection and Preparation

The plant material, *Pittosporum venulosum* (F. Muell), was collected from State Forest 144, Mt. Windsor Tableland, Queensland, Australia.^{[1][2][3][4]} A voucher specimen (PIF17245) has been lodged with the Queensland Herbarium.^{[1][2][3][4]} For the isolation procedure, 10 g of the plant material was dried and ground.^{[3][4]}

Extraction and Isolation of Venuloside A

The following protocol details the laboratory-scale procedure for the isolation of **Venuloside A**.

- Sequential Solvent Extraction:
 - The ground plant material (10 g) was sequentially extracted with n-hexane (250 mL), dichloromethane (CH₂Cl₂, 250 mL), and methanol (MeOH, 2 x 250 mL).^[3]
 - This process yielded crude extracts of each solvent phase.
- Solvent-Solvent Partitioning:
 - The dichloromethane and methanol extracts were combined and subjected to a solvent-solvent partition.
 - The compounds of interest, including **Venuloside A**, were concentrated in the hexane fraction.^{[1][2]}
- Flash Silica Oxide Chromatography:
 - The resulting hexane fraction (370 mg) was subjected to flash chromatography on a silica oxide column (10 cm × 4 cm).^{[1][2]}
 - A gradient elution was performed, starting from 100% n-hexane and progressively increasing the polarity with ethyl acetate (EtOAc).
 - The fraction eluting with a solvent system of 6:4 (n-hexane/EtOAc) yielded **Venuloside A** (58 mg).^{[1][2]}

- Purity Assessment:
 - The purity of the isolated **Venuloside A** was confirmed to be greater than 95% by ¹H and ¹³C NMR spectroscopy.[1][2]

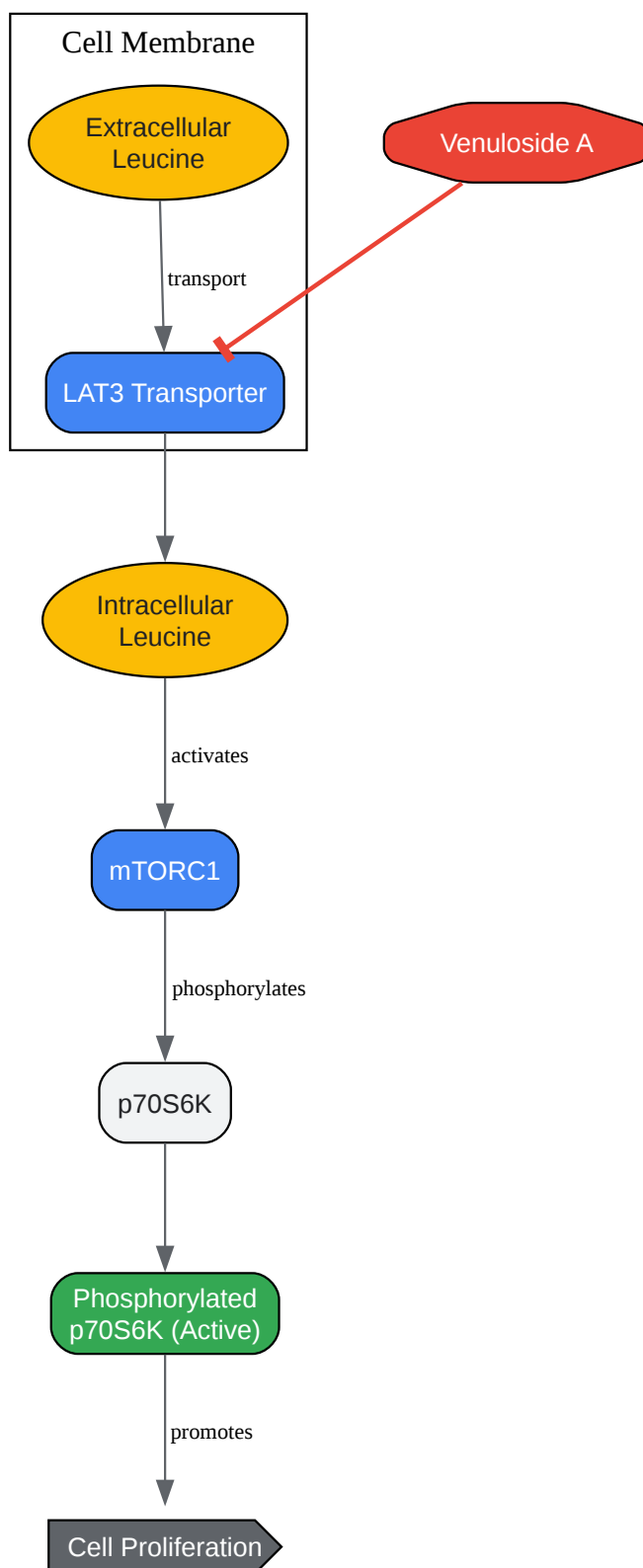


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Figure 1. Experimental workflow for the isolation of **Venuloside A**.

Mechanism of Action: Inhibition of LAT3-mTORC1 Signaling

Venuloside A exerts its anti-proliferative effects by targeting a critical nutrient signaling pathway in cancer cells. By selectively inhibiting the LAT3 transporter, it blocks the uptake of essential amino acids like leucine. Leucine is a key activator of the mammalian target of rapamycin complex 1 (mTORC1), a master regulator of cell growth and protein synthesis.[1][3][4] The subsequent reduction in intracellular leucine levels leads to the suppression of mTORC1 activity. This is observed through the decreased phosphorylation of its downstream target, p70S6K.[1] The inactivation of the mTORC1 pathway ultimately results in the downregulation of proteins crucial for cell cycle progression, such as CDK1, thereby inhibiting cell proliferation.[1]



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Figure 2. Signaling pathway showing **Venuloside A** inhibition of LAT3.

Conclusion and Future Directions

Venuloside A represents a promising new chemical entity for the development of targeted anticancer therapies. Its discovery highlights the value of natural product screening in identifying novel bioactive compounds. The detailed isolation protocol and characterization data provided herein serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. Future research should focus on the total synthesis of **Venuloside A** and its analogues to establish a comprehensive structure-activity relationship, optimize its potency and selectivity, and evaluate its efficacy and safety in preclinical cancer models. The selective inhibition of LAT3 by **Venuloside A** offers a novel therapeutic strategy for cancers dependent on this nutrient transporter, warranting further investigation into its clinical potential.

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